Aurora kinase inhibitor-2, also known as JNJ-7706621 (CAS: 443797-96-4), is a potent, cell-permeable, ATP-competitive inhibitor targeting key regulators of the cell cycle. Unlike more selective Aurora kinase inhibitors, its primary value proposition lies in its dual-specificity profile, potently inhibiting both Aurora A/B and Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2. This polypharmacology is designed to induce a robust G2/M cell cycle arrest and apoptosis, making it a tool for studies requiring comprehensive blockade of mitotic progression.
Substituting JNJ-7706621 with other common Aurora kinase inhibitors like VX-680 or ZM447439 is inadvisable and can lead to misinterpretation of results. While all target Aurora kinases, JNJ-7706621's defining feature is its co-inhibition of CDK1 and CDK2 at similar nanomolar potency. This dual action produces a distinct cellular phenotype compared to more selective Aurora inhibitors (e.g., ZM447439, which has an IC50 >10 µM for CDK1) or pan-Aurora inhibitors with different off-target profiles (e.g., VX-680, which also inhibits RIPK1). Procuring JNJ-7706621 is a deliberate choice for a combined CDK/Aurora inhibition model, not for a generic Aurora kinase knockdown.
JNJ-7706621 is defined by its potent, simultaneous inhibition of two distinct kinase families critical for mitosis. In cell-free assays, it inhibits CDK2/Cyclin A (IC50 = 4 nM) and CDK1/Cyclin B (IC50 = 9 nM) with potency equivalent to its inhibition of Aurora A (IC50 = 11 nM) and Aurora B (IC50 = 15 nM). In contrast, the common substitute ZM447439 is highly selective for Aurora kinases, with IC50 values for CDK1 and Plk1 exceeding 10,000 nM. This makes JNJ-7706621 a specific tool for inducing cell cycle arrest through a multi-node blockade, a mechanism not achievable with more selective Aurora kinase inhibitors.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | CDK1: 9 nM; CDK2: 4 nM; Aurora A: 11 nM; Aurora B: 15 nM |
| Comparator Or Baseline | ZM447439: CDK1 >10,000 nM; Aurora A: 110 nM; Aurora B: 130 nM |
| Quantified Difference | >1000-fold greater potency against CDK1/2 compared to ZM447439. |
| Conditions | Cell-free biochemical kinase assays. |
This dual-inhibition profile is the primary reason to select this compound for achieving a robust mitotic block that is resistant to pathway compensation.
The dual kinase inhibition of JNJ-7706621 translates to potent, broad-spectrum antiproliferative activity in cellular models. It effectively inhibits the growth of a wide panel of human cancer cell lines, including HCT-116 (colon), HeLa (cervical), and A375 (melanoma), with IC50 values typically in the 112–514 nM range. This cellular potency is comparable to or greater than other well-known inhibitors. For instance, the pan-Aurora inhibitor VX-680 demonstrated an IC50 of 367 nM in A498 renal cancer cells, while ZM447439 showed antiproliferative IC50 values of 900 nM in QGP-1 cells. The robust effect of JNJ-7706621 is independent of p53 or P-glycoprotein status, a critical factor for reproducibility in diverse cancer models.
| Evidence Dimension | Antiproliferative Activity (IC50) |
| Target Compound Data | 112-514 nM across a broad panel of cancer cell lines (e.g., HCT-116, HeLa, A375). |
| Comparator Or Baseline | VX-680: ~367 nM (A498 cells); ZM447439: 900 nM (QGP-1 cells). |
| Quantified Difference | Demonstrates potent, low-to-mid nanomolar antiproliferative activity, often stronger than ZM447439 in cellular contexts. |
| Conditions | In vitro cell proliferation assays (48-72 hour incubation). |
For researchers needing a reliable and potent inhibitor of cell proliferation across diverse cancer cell types, JNJ-7706621 offers a well-documented and effective option.
A critical parameter for procurement and laboratory use is solubility in standard solvents. JNJ-7706621 exhibits high solubility in DMSO, reaching up to 79 mg/mL (approximately 200 mM). This allows for the preparation of highly concentrated, stable stock solutions, simplifying dilution schemes for high-throughput screening and routine cell culture experiments. The compound is poorly soluble in aqueous buffers and ethanol, making DMSO the required solvent for initial solubilization. For in vivo applications, a working formulation of 0.5% methylcellulose with 0.2% Tween 80 has been established, providing a clear path from in vitro to in vivo studies.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 79 mg/mL |
| Comparator Or Baseline | N/A (General laboratory requirement for high concentration stock) |
| Quantified Difference | N/A |
| Conditions | Standard laboratory conditions. |
High DMSO solubility reduces experimental variability and waste by enabling the creation of reliable, concentrated stocks, a key logistical advantage for any research lab.
Where the experimental goal is to induce a potent and sustained G2/M arrest, JNJ-7706621 is the right choice. Its dual inhibition of both Aurora kinases (preventing mitotic exit) and CDK1 (the master regulator of mitosis) creates a stronger and more durable cell cycle block than inhibitors targeting only the Aurora kinase pathway.
For use in cancer cell lines where compensation mechanisms might circumvent inhibitors of a single pathway. Because JNJ-7706621 targets two distinct families of cell cycle kinases, it provides a multi-pronged attack that can be effective even in models resistant to other therapies. Its efficacy is notably independent of P-glycoprotein overexpression, a common drug resistance mechanism.
As a positive control or benchmark compound in screens designed to identify novel cell cycle inhibitors. Its high solubility in DMSO allows for easy integration into automated liquid handling workflows, and its well-characterized, potent antiproliferative effects across many cell lines provide a reliable reference point.